molecular formula C7H8N2O B574993 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol CAS No. 175474-15-4

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Cat. No.: B574993
CAS No.: 175474-15-4
M. Wt: 136.154
InChI Key: XLVFLSLDOYRTPC-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is an organic compound with the molecular formula C₇H₈N₂O It is characterized by the presence of a pyrazole ring, a butynyl chain, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol typically involves the reaction of 4-pyrazolecarboxaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products

    Oxidation: Formation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-one.

    Reduction: Formation of 4-(1H-Pyrazol-4-yl)but-3-en-1-ol or 4-(1H-Pyrazol-4-yl)butan-1-ol.

    Substitution: Formation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-chloride or 4-(1H-Pyrazol-4-yl)but-3-yn-1-bromide.

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Butyn-1-ol: Similar in structure but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and biological activity[][6].

    4-(1H-Pyrazol-4-yl)butan-1-ol: Similar but with a saturated butyl chain instead of an alkyne, affecting its chemical properties and reactivity[][7].

Uniqueness

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is unique due to the presence of both a pyrazole ring and an alkyne group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .

Properties

IUPAC Name

4-(1H-pyrazol-4-yl)but-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-4-2-1-3-7-5-8-9-6-7/h5-6,10H,2,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVFLSLDOYRTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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